molecular formula C12H16Cl3NO B3096803 3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride CAS No. 1289386-64-6

3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride

Cat. No. B3096803
M. Wt: 296.6 g/mol
InChI Key: AWHKYVNUIQURFX-UHFFFAOYSA-N
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Description

These compounds are chemical substances with the molecular formula C11H14Cl3NO . They are offered by several chemical suppliers.


Molecular Structure Analysis

The molecular structure of these compounds includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) .


Physical And Chemical Properties Analysis

These compounds have a molecular weight of 282.59 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found .

Scientific Research Applications

Pharmacological Research and Drug Development

  • A review focused on the discovery and development of a series of compounds including piperidine derivatives for potential use as antineoplastic agents. These compounds demonstrated excellent cytotoxic properties, greater tumor-selective toxicity, and were explored for their antimalarial and antimycobacterial properties as well, highlighting the versatility of piperidine derivatives in medicinal chemistry and drug development (Mohammad Hossain et al., 2020).
  • Another study discussed the metabolism and disposition of arylpiperazine derivatives, used mainly for treating depression, psychosis, or anxiety. This research underscores the significance of understanding the pharmacokinetics and metabolic pathways of piperidine and related compounds for their effective clinical application (S. Caccia, 2007).

Chemical Properties and Applications

  • Research on nucleophilic aromatic substitution highlighted the reaction of piperidine with nitro-aromatic compounds, providing insights into the chemical reactivity and potential synthetic applications of piperidine derivatives in organic chemistry (F. Pietra & D. Vitali, 1972).
  • A comprehensive review on benzoxaboroles, which are derivatives of phenylboronic acids and structurally related to piperidine derivatives, covered their synthesis, properties, and diverse applications. This includes their use in organic synthesis, biological activity, and as molecular receptors for sugars and glycoconjugates, demonstrating the broad utility of these compounds in both chemical and biological research (Agnieszka Adamczyk-Woźniak et al., 2009).

Safety And Hazards

The safety and hazards associated with these compounds are not specified in the sources I found .

properties

IUPAC Name

3-[(2,5-dichlorophenyl)methoxy]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHKYVNUIQURFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloro-benzyloxy)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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